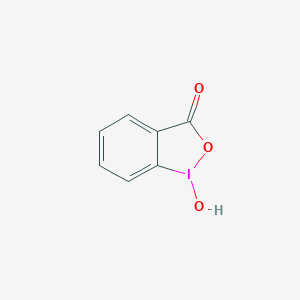

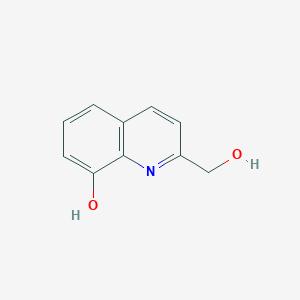

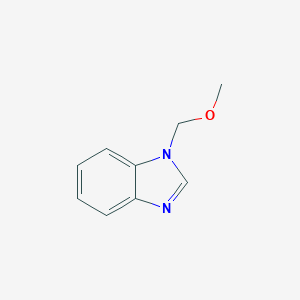

1-(Methoxymethyl)benzoimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(methoxymethyl)benzoimidazole derivatives has been explored in various studies for their potential applications in pharmacology and material science. For instance, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and evaluated as antileukemic agents, with some inducing significant cell death in leukemic cells . Similarly, 2-methoxyphenyl-substituted 9-dialkylaminoethylimidazo[1,2-a]benzimidazoles were synthesized and found to exhibit a range of pharmacological properties, including antioxidant and antiarrhythmic effects . These syntheses typically involve multiple steps, including the use of FTIR, NMR, and mass spectroscopy for structural determination .

Molecular Structure Analysis

The molecular structure of 1-(methoxymethyl)benzoimidazole derivatives has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was determined using single-crystal X-ray diffraction and supported by FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy . The study also utilized DFT computations and molecular dynamics simulations to understand the intermolecular interactions and the stability of the compound .

Chemical Reactions Analysis

The reactivity of 1-(methoxymethyl)benzoimidazole derivatives has been investigated through different chemical reactions. For instance, the arylsulfonylation of 1-hydroxymethylbenzimidazole was studied, revealing an anomalous reaction pathway leading to deformylation and the formation of 1-arylsulfonylbenzimidazoles . Additionally, the ethylene oligomerization behavior of 2-benzoimidazol-8-ethoxyquinolines and their nickel dihalides was characterized, showing high activities towards ethylene oligomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(methoxymethyl)benzoimidazole derivatives have been analyzed in several studies. The compound 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol was found to have an almost planar molecular structure with a dihedral angle of 6.9° between the benzimidazole plane and the methoxyphenol plane, and it forms a three-dimensional network structure through hydrogen bonding . The antioxidative activity of 2-methyl-7-(2-(1H-(2-methyl-benzoimidazole)-1-yl)ethoxy)-4′-methoxy isoflavone was also investigated, showing good free radical scavenging capacity .

Applications De Recherche Scientifique

Corrosion Inhibition

1-(Methoxymethyl)benzoimidazole and its derivatives have been studied for their inhibitory action against the corrosion of metals. For instance, the inhibitive action of benzimidazole derivatives, including variants related to 1-(Methoxymethyl)benzoimidazole, was found to suppress both cathodic and anodic processes of iron corrosion in hydrochloric acid by adsorbing onto the iron surface, following the Langmuir adsorption isotherm. These compounds efficiently inhibit iron corrosion, with the effectiveness of the inhibitors increasing in a specific order (Khaled, 2003).

Luminescent Properties

Benzimidazole derivatives, including those similar to 1-(Methoxymethyl)benzoimidazole, have been utilized in the synthesis of luminescent compounds. Novel cyclometalated ligands based on benzimidazole were synthesized, resulting in green-emitting phosphorescent iridium complexes with potential application in non-doped electrophosphorescence devices. These compounds showed bright photoluminescence in the solid state (Zhang et al., 2013).

Antimicrobial Activity

Some benzimidazole derivatives, including structures similar to 1-(Methoxymethyl)benzoimidazole, have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant activity against various microorganisms, such as bacteria and fungi, indicating their potential as antimicrobial agents (Desai, Pandya, & Vaja, 2017).

Anticancer and Antiviral Applications

1-(Methoxymethyl)benzoimidazole derivatives have been explored for their potential in anticancer and antiviral applications. For example, modified benzimidazole nucleosides were synthesized and tested against herpes simplex virus type 1. Some of these compounds exhibited selective antiherpes activity, indicating their potential therapeutic applications (Kharitonova et al., 2016).

Tubulin Polymerization and Antioxidant Activity

Benzimidazole derivatives, including 1-(Methoxymethyl)benzoimidazole, have been designed to study their effect on tubulin polymerization. These compounds were found to slow down tubulin polymerization and exhibited marked antineoplastic activity in low micromolar concentrations in vitro. Additionally, certain derivatives revealed high antioxidant capabilities, suggesting a combined antioxidant and antineoplastic action (Argirova et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

1-(methoxymethyl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-7-11-6-10-8-4-2-3-5-9(8)11/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVBEHIUIDPEKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364236 |

Source

|

| Record name | 1-(methoxymethyl)benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxymethyl)benzoimidazole | |

CAS RN |

18249-98-4 |

Source

|

| Record name | 1-(methoxymethyl)benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.